molecular formula C24H21N5O3 B1202957 N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide

N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide

Cat. No. B1202957
M. Wt: 427.5 g/mol
InChI Key: DJYCSZBSFTYFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide is a member of quinolines.

Scientific Research Applications

Antitubercular and Antibacterial Applications

N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide and its derivatives have demonstrated potential in antitubercular and antibacterial applications. A study by Deshmukh et al. (2019) involved the synthesis of tetrazoloquinolinyl methoxy phenyl 4-thiazolidinones, which showed notable in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis. This suggests the compound's role in combating tuberculosis and other bacterial infections (Deshmukh et al., 2019).

Anticancer Properties

The compound and its analogs have been researched for their potential in cancer treatment. Antypenko et al. (2016) found that certain N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides, a related group of compounds, exhibited high growth inhibition of human tumor cell lines, particularly against melanoma. This indicates a promising avenue for the development of new anticancer drugs (Antypenko et al., 2016).

Antimicrobial Activities

Various studies have demonstrated the antimicrobial capabilities of derivatives of this compound. Kategaonkar et al. (2010) synthesized ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives, which showed significant antibacterial and antifungal activities (Kategaonkar et al., 2010).

Antidepressant Activity

Xian-yu Sun et al. (2011) conducted a study on 4,5-dihydro-7-alkoxy(phenoxy)-tetrazolo[1,5-a]quinoline derivatives, which were synthesized as potential antidepressant agents. The pharmacological results showed strong activity in animal models, indicating the potential for developing new antidepressant medications (Xian-yu Sun et al., 2011).

Anti-inflammatory and Analgesic Effects

Compounds derived from N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide have been evaluated for their anti-inflammatory and analgesic properties. Rajanarendar et al. (2012) synthesized a series of novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, which showed potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).

properties

Product Name

N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide

Molecular Formula

C24H21N5O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(7-methyltetrazolo[1,5-a]quinolin-4-yl)methyl]-2-phenoxyacetamide

InChI

InChI=1S/C24H21N5O3/c1-17-9-10-22-18(12-17)13-19(24-25-26-27-29(22)24)14-28(15-21-8-5-11-31-21)23(30)16-32-20-6-3-2-4-7-20/h2-13H,14-16H2,1H3

InChI Key

DJYCSZBSFTYFEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=N3)C(=C2)CN(CC4=CC=CO4)C(=O)COC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.